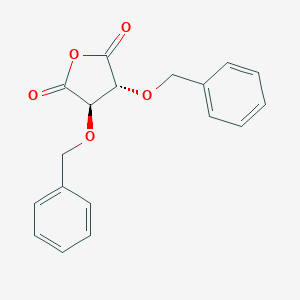
(3R,4R)-3,4-Bis(benzyloxy)dihydrofuran-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R)-3,4-Bis(benzyloxy)dihydrofuran-2,5-dione, also known as DFB or DFB-BOC, is a synthetic compound that has been widely used in scientific research. It is a chiral building block that can be used for the synthesis of various biologically active molecules.
Mécanisme D'action
(3R,4R)-3,4-Bis(benzyloxy)dihydrofuran-2,5-dione has no direct biological activity, but it can be used as a chiral building block to synthesize biologically active molecules. The mechanism of action of these molecules depends on their structure and function.
Biochemical and Physiological Effects:
This compound itself has no biochemical or physiological effects. However, the biologically active molecules synthesized from this compound may have various effects on living organisms, such as antimicrobial, anticancer, and anti-inflammatory activities.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (3R,4R)-3,4-Bis(benzyloxy)dihydrofuran-2,5-dione in lab experiments are its high yield and excellent purity. This compound is also a chiral building block, which is important in the synthesis of chiral molecules. However, the limitations of using this compound are its high cost and the need for specialized equipment and expertise for its synthesis.
Orientations Futures
There are many future directions for the research on (3R,4R)-3,4-Bis(benzyloxy)dihydrofuran-2,5-dione. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the synthesis of new biologically active molecules from this compound, which may have novel activities and applications. Furthermore, the development of new chiral ligands and chiral stationary phases based on this compound may have significant impact on asymmetric catalysis and chromatography.
Méthodes De Synthèse
(3R,4R)-3,4-Bis(benzyloxy)dihydrofuran-2,5-dione can be synthesized by the reaction of diethyl oxalate with benzyl alcohol in the presence of a strong base, followed by oxidation with potassium permanganate. The product can be purified by recrystallization from ethanol. The yield of this synthesis method is high, and the purity of the product is excellent.
Applications De Recherche Scientifique
(3R,4R)-3,4-Bis(benzyloxy)dihydrofuran-2,5-dione has been widely used in scientific research as a chiral building block. It can be used for the synthesis of various biologically active molecules, such as natural products, pharmaceuticals, and agrochemicals. This compound can also be used for the synthesis of chiral ligands, which are important in asymmetric catalysis. In addition, this compound can be used for the preparation of chiral stationary phases in chromatography.
Propriétés
IUPAC Name |
(3R,4R)-3,4-bis(phenylmethoxy)oxolane-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c19-17-15(21-11-13-7-3-1-4-8-13)16(18(20)23-17)22-12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2/t15-,16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVKIFJWDDWGHW-HZPDHXFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(=O)OC2=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H]2[C@H](C(=O)OC2=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


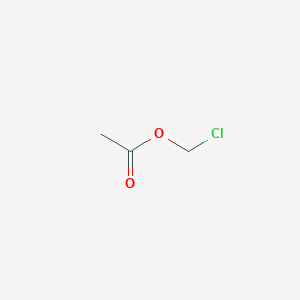





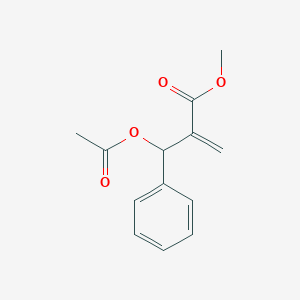
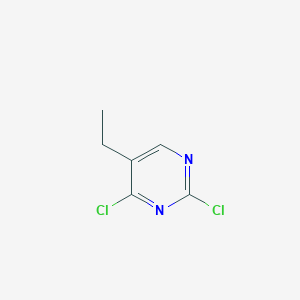

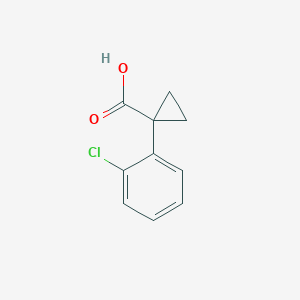
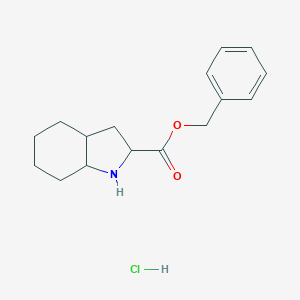

![Benzamide, N-[[(4,6-dimethyl-2-pyrimidinyl)amino]thioxomethyl]-](/img/structure/B52309.png)